molecular formula C12H14ClN B14238477 Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- CAS No. 259729-89-0

Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-

Cat. No.: B14238477
CAS No.: 259729-89-0
M. Wt: 207.70 g/mol
InChI Key: WQXDHVOKIOHGLE-UHFFFAOYSA-N
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Description

Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- is an organic compound with the molecular formula C11H14ClN It is a derivative of methanamine, where the methylene group is substituted with a 1-(4-chlorophenyl)cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- typically involves the reaction of 1-(4-chlorophenyl)cyclobutanone with methanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where the methylene group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methanamine N-oxide derivatives, while substitution reactions may produce a variety of substituted methanamines.

Scientific Research Applications

Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-methyl-methanamine
  • (4-Chlorophenyl)phenylmethylamine
  • 1-[1-(4-Chlorophenyl)cyclopropyl]methanamine

Uniqueness

Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]- is unique due to its cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

259729-89-0

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]-N-methylmethanimine

InChI

InChI=1S/C12H14ClN/c1-14-9-12(7-2-8-12)10-3-5-11(13)6-4-10/h3-6,9H,2,7-8H2,1H3

InChI Key

WQXDHVOKIOHGLE-UHFFFAOYSA-N

Canonical SMILES

CN=CC1(CCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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